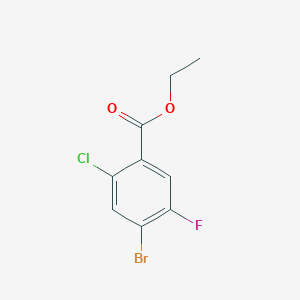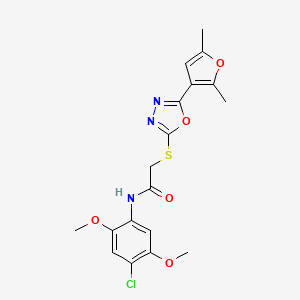
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is a synthetic organic compound, notable for its complex structure comprising quinoline, pyrazole, and pyridazine moieties. It is of interest in various research fields due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone involves multiple steps. Starting with the preparation of the 3,4-dihydroquinoline intermediate, a subsequent reaction is carried out with 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine to introduce the pyrazole-pyridazine moiety. The final step involves a thiolation reaction to achieve the desired ethanone derivative. Specific reaction conditions might include the use of appropriate solvents (such as dichloromethane or toluene), catalysts (like palladium), and temperature control to ensure optimal yields.
Industrial Production Methods
For industrial-scale production, optimizing the reaction conditions to improve yield and purity is crucial. This might involve scaling up the batch reactions while ensuring safe handling of reagents, maintaining reaction temperatures using industrial-grade equipment, and employing efficient purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is capable of undergoing a variety of chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding quinoline-N-oxide derivatives.
Reduction: : Reduction reactions could yield dihydroquinoline or hydroquinoline derivatives.
Substitution: : The presence of multiple reactive sites allows for electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation might use reagents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions may involve catalytic hydrogenation with palladium on carbon or chemical reduction using sodium borohydride. Substitution reactions might require various halogenating agents or nucleophiles depending on the desired functional group transformations.
Major Products
Oxidation typically results in N-oxide derivatives, reduction yields simpler amine derivatives, and substitution reactions can introduce a wide array of functional groups depending on the chosen reagents.
科学研究应用
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is valuable in several research domains:
Chemistry: : Used in developing novel synthetic methodologies and studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules, possibly as enzyme inhibitors or receptor modulators.
Medicine: : Explored for therapeutic potential in treating diseases due to its unique structural features.
Industry: : Applicable in material science and organic electronics for synthesizing novel compounds with desired properties.
作用机制
The exact mechanism of action depends on the specific application. For instance, as a biological agent, it might interact with protein targets via hydrogen bonding, van der Waals forces, or covalent modifications. The molecular pathways involved could include signal transduction modulation, enzyme inhibition, or receptor binding. Detailed studies involving molecular docking and biochemical assays are essential to elucidate these mechanisms.
相似化合物的比较
Compared to other compounds with quinoline, pyrazole, or pyridazine moieties, 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanone is unique due to its specific combination of these groups. Similar compounds may include:
Quinoline derivatives like chloroquine and quinacrine.
Pyrazole derivatives like celecoxib and pyrazole.
Pyridazine derivatives like cadralazine and pipofezine.
属性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5OS/c1-14-12-15(2)25(23-14)18-9-10-19(22-21-18)27-13-20(26)24-11-5-7-16-6-3-4-8-17(16)24/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHMWAUUDIDHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)SCC(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({3-[(3-methylphenyl)thio]pyrazin-2-yl}thio)-N-[4-(4-methylpiperazin-1-yl)benzyl]acetamide](/img/structure/B2455112.png)
![3,5-dichloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2455114.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2455115.png)


![2-[(4-Fluorophenyl)methyl]oxolane-2-carboxylic acid](/img/structure/B2455119.png)


![4-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-2-carboxamide](/img/structure/B2455122.png)
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-bromofuran-2-carboxamide](/img/structure/B2455123.png)
![2-(4-fluorophenyl)-1-(2-{[(3-methylphenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2455129.png)
![4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2455131.png)

![methyl 2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}pyridine-3-carboxylate](/img/structure/B2455135.png)
